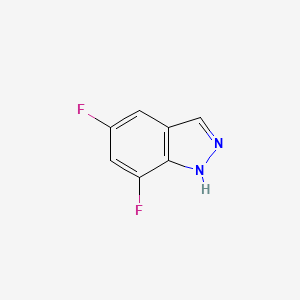

5,7-Difluoro-1H-indazole

Übersicht

Beschreibung

5,7-Difluoro-1H-indazole is a chemical compound with the CAS Number: 944904-37-4 . It has a molecular weight of 154.12 . This compound is a fluorinated derivative of indazole, a bicyclic aromatic heterocycle . It has potential pharmaceutical applications, particularly in the development of novel drugs for the treatment of various diseases and disorders .

Synthesis Analysis

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) .

Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.12 . It is recommended to be stored at a temperature of 28 C .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Supramolecular Organization

The study of NH-indazoles, including fluorinated derivatives, reveals significant insights into the impact of fluorine substitution on the supramolecular structure of these compounds. Through X-ray crystallography and multinuclear magnetic resonance spectroscopy, it has been observed that fluorine atoms influence the hydrogen bonding and aromatic interactions, leading to the formation of unique crystal structures. For instance, certain fluorinated indazoles form chiral catemers and helices, showcasing the first examples of indazoles crystallizing in such forms. This structural peculiarity has implications for understanding molecular interactions and designing materials with specific properties (Teichert et al., 2007).

Synthetic Chemistry and Ligand Development

The synthesis and characterization of perfluorinated 1H-indazoles have been explored, highlighting the supramolecular structures that these compounds can adopt based on the perfluoroalkyl chain length. This research paves the way for developing novel ligands for metal complexes, which could have applications in catalysis and materials science. The perfluorinated indazoles exhibit varying organizational structures, such as catemers and stacks of dimers, which are influenced by the fluorinated side chains. This versatility underlines the potential of fluorinated indazoles in ligand design and supramolecular chemistry (Muñoz et al., 2014).

Advanced Material Applications

Indazole derivatives have been applied in the field of corrosion inhibition for metals, such as copper. By synthesizing and applying alkyl-chain indazole derivatives as self-assembled monolayers (SAMs) on copper surfaces, researchers have developed methods to significantly enhance the corrosion resistance of copper. These studies not only contribute to the understanding of indazole-based SAMs but also provide valuable insights into designing better corrosion inhibitors for various metal surfaces (Qiang et al., 2018).

Wirkmechanismus

Target of Action

Indazole derivatives, which include 5,7-difluoro-1h-indazole, have been found to exhibit a wide variety of biological properties . These properties suggest that indazoles may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific functional groups present in the molecule .

Mode of Action

Indazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the synthesis of essential biomolecules . The presence of the difluoro group in this compound could potentially influence its mode of action by affecting its binding affinity or specificity for its targets.

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and other physiological processes.

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazoles can induce a wide range of molecular and cellular changes, depending on their specific targets and mode of action.

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They are widely present in numerous commercially available drugs and have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase . Therefore, the future directions of 5,7-Difluoro-1H-indazole could involve further exploration of its potential pharmaceutical applications.

Biochemische Analyse

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions The nature of these interactions is largely dependent on the specific functional groups present in the derivative

Cellular Effects

Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

5,7-difluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXXSPZUKNLLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

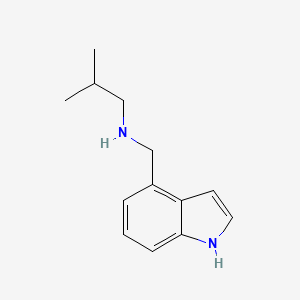

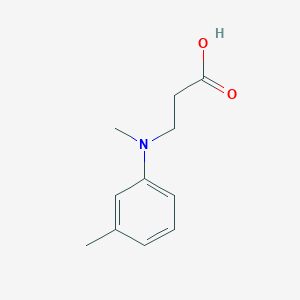

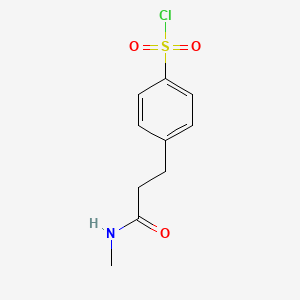

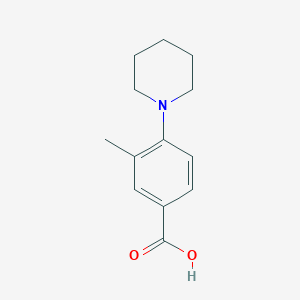

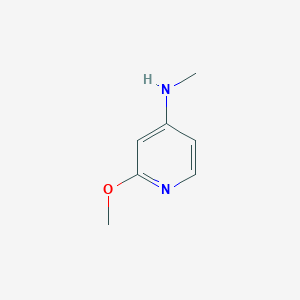

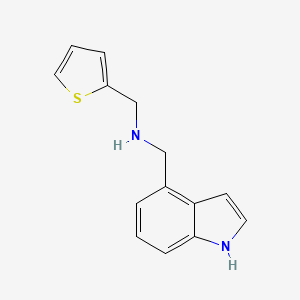

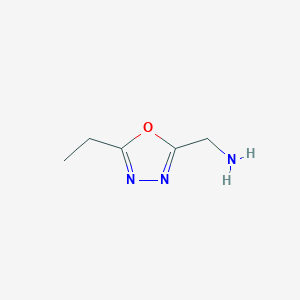

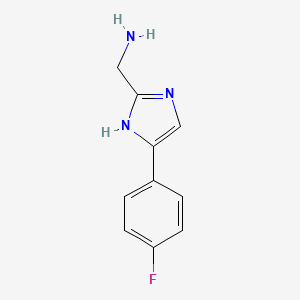

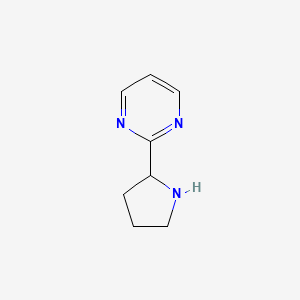

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)

![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)

![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3170635.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)